Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H9ClF3NO2 and its molecular weight is 303.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Regioselective SNAr Reactions
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate is used in SNAr reactions. Zhao and Zhou (2010) demonstrated its transformation into various difluoro-quinoline-3-carboxylates under mild conditions, achieving highly regioselective mono- or multi-substitution in moderate to excellent yields (Zhao & Zhou, 2010).
Anticancer Potential
A derivative, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, has shown moderate cytotoxic activity against various cancer cell lines. Modifications to this compound have been explored to enhance its cytotoxic activity, including the formation of new heterocyclic rings fused to the pyridine ring (Regal, Shabana, & El‐Metwally, 2020).
Friedländer Synthesis Applications
It is utilized in the Friedländer synthesis of quinoline derivatives. Degtyarenko et al. (2007) described its use in condensation reactions leading to various chloromethyl quinoline carboxylates and acridines (Degtyarenko et al., 2007).
Synthesis of Novel Quinoline Derivatives
This compound serves as a synthon for the synthesis of novel perianellated tetracyclic heteroaromatics, as illustrated by Mekheimer et al. (2005). They successfully prepared various thia-triazaaceanfhrylenes and thienoquinolines from this compound (Mekheimer et al., 2005).
Development of Antimicrobial Agents
Holla et al. (2006) synthesized pyrazolo[3,4-d]pyrimidine derivatives using a related compound, 4-hydrazino-8-(trifluoromethyl)quinoline, which exhibited significant antibacterial and antifungal activity (Holla et al., 2006).
Mechanism of Action
Target of Action
Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound that falls under the quinoline class of organic moleculesyoelii .
Pharmacokinetics
66 g/mol) and structure suggest that it may have good bioavailability .
Action Environment
, suggesting that it may be stable under a variety of environmental conditions.
Properties
IUPAC Name |
ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)8-6-18-11-7(10(8)14)4-3-5-9(11)13(15,16)17/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGIGQHDHKBPAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352388 | |
Record name | Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31602-11-6 | |
Record name | Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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